An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Phosmet-d6
An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Phosmet-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Phosmet-d6, a crucial internal standard for the quantitative analysis of the organophosphate insecticide Phosmet. This document details the synthetic pathway, experimental protocols, and key analytical data to support researchers in the fields of environmental analysis, toxicology, and drug metabolism.
Introduction
Phosmet, O,O-dimethyl S-(phthalimidomethyl) phosphorodithioate (B1214789), is a widely used non-systemic insecticide and acaricide.[1] Its quantification in environmental and biological matrices is essential for monitoring its residues and assessing potential exposure risks. Phosmet-d6, in which the two O-methyl groups are replaced with deuterated methyl groups (O,O-bis(methyl-d3)), serves as an ideal internal standard for mass spectrometry-based analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] The use of a stable isotope-labeled internal standard like Phosmet-d6 allows for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.
This guide outlines a feasible synthetic route for Phosmet-d6, starting from commercially available starting materials.
Synthetic Pathway
The synthesis of Phosmet-d6 is a two-step process that mirrors the established synthesis of unlabeled Phosmet. The isotopic labels are introduced in the first step through the use of deuterated methanol (B129727).
Step 1: Synthesis of Potassium O,O-bis(methyl-d3) phosphorodithioate
The first step involves the formation of the deuterated phosphorodithioic acid salt. This is achieved by reacting phosphorus pentasulfide (P₄S₁₀) with deuterated methanol (Methanol-d4, CD₃OD). The resulting O,O-bis(methyl-d3) phosphorodithioic acid is then neutralized with a base, such as potassium hydroxide (B78521) (KOH), to form the more stable potassium salt.
Step 2: Synthesis of Phosmet-d6
The second step is a nucleophilic substitution reaction where the potassium O,O-bis(methyl-d3) phosphorodithioate, prepared in the first step, is reacted with N-(chloromethyl)phthalimide. This reaction yields the final product, Phosmet-d6.
The overall synthetic scheme is presented below:
Experimental Protocols
The following are detailed experimental protocols for the synthesis of Phosmet-d6. These protocols are based on established methods for the synthesis of unlabeled Phosmet and related organophosphate compounds and have been adapted for the deuterated synthesis.
Synthesis of N-(chloromethyl)phthalimide
N-(chloromethyl)phthalimide is a key starting material and can be synthesized from phthalimide (B116566).
Materials:
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Phthalimide
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Paraformaldehyde
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Thionyl chloride
Procedure:
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A mixture of phthalimide and paraformaldehyde in toluene is heated to reflux.
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Thionyl chloride is added dropwise to the refluxing mixture.
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The reaction mixture is refluxed for an additional 2-3 hours until the reaction is complete (monitored by TLC).
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The mixture is cooled to room temperature, and the precipitated product is collected by filtration.
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The crude product is washed with cold toluene and dried under vacuum to yield N-(chloromethyl)phthalimide.
Step 1: Synthesis of Potassium O,O-bis(methyl-d3) phosphorodithioate
Materials:
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Phosphorus pentasulfide (P₄S₁₀)
-
Methanol-d4 (CD₃OD, 99.5 atom % D)
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Potassium hydroxide (KOH)
-
Anhydrous toluene
Procedure:
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To a stirred suspension of phosphorus pentasulfide in anhydrous toluene under a nitrogen atmosphere, slowly add Methanol-d4 dropwise. The temperature should be maintained below 40°C using an ice bath.
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After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours, and then at 60-70°C for 1 hour.
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The reaction mixture is cooled to room temperature, and any unreacted solid is removed by filtration.
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The filtrate, containing O,O-bis(methyl-d3) phosphorodithioic acid, is then slowly added to a stirred solution of potassium hydroxide in isopropanol (B130326) at a temperature below 20°C.
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The resulting precipitate of potassium O,O-bis(methyl-d3) phosphorodithioate is collected by filtration, washed with cold isopropanol, and dried under vacuum.
Step 2: Synthesis of Phosmet-d6
Materials:
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Potassium O,O-bis(methyl-d3) phosphorodithioate
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N-(chloromethyl)phthalimide
Procedure:
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A mixture of potassium O,O-bis(methyl-d3) phosphorodithioate and N-(chloromethyl)phthalimide in acetonitrile is stirred at room temperature.
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The reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
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The reaction mixture is filtered to remove the precipitated potassium chloride.
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The solvent is removed from the filtrate under reduced pressure to yield the crude Phosmet-d6.
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The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
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The fractions containing the pure product are combined, and the solvent is evaporated to give Phosmet-d6 as a white solid.
Quantitative Data
The following tables summarize the key quantitative data for Phosmet-d6.
Table 1: Physicochemical Properties of Phosmet-d6
| Property | Value | Reference |
| Chemical Formula | C₁₁H₆D₆NO₄PS₂ | [2][3] |
| Molecular Weight | 323.36 g/mol | [2] |
| CAS Number | 2083623-41-8 | |
| Appearance | White to off-white solid | |
| Purity (Isotopic) | ≥98 atom % D | |
| Chemical Purity | ≥98% |
Table 2: Spectroscopic Data for Phosmet-d6
| Spectroscopic Technique | Data |
| ¹H NMR | The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the phthalimide group (in the range of 7.7-7.9 ppm) and the methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen and sulfur atoms (around 4.8-5.0 ppm). The signals for the O-methyl protons will be absent due to deuteration. |
| ¹³C NMR | The ¹³C NMR spectrum is expected to show signals for the carbonyl carbons of the phthalimide group (around 167 ppm), the aromatic carbons (in the range of 123-134 ppm), and the methylene carbon (-CH₂-) (around 40 ppm). The signal for the deuterated methyl carbons (-CD₃) will be a multiplet with a significantly lower intensity due to C-D coupling and longer relaxation times. |
| ³¹P NMR | The ³¹P NMR spectrum is a powerful tool for characterizing organophosphorus compounds. For Phosmet-d6, a single resonance is expected in the phosphorodithioate region, typically between 80 and 100 ppm. |
| Mass Spectrometry (MS) | The mass spectrum of Phosmet-d6 will show a molecular ion peak ([M]⁺) at m/z 323, which is 6 mass units higher than that of unlabeled Phosmet (m/z 317), confirming the incorporation of six deuterium (B1214612) atoms. |
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of Phosmet-d6. The detailed synthetic pathway and experimental protocols offer a practical guide for researchers requiring this essential internal standard for accurate and reliable quantification of Phosmet. The provided quantitative data serves as a benchmark for product characterization and quality control. The methodologies described herein can be adapted for the synthesis of other isotopically labeled organophosphate pesticides, contributing to the advancement of environmental and toxicological research.
